2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoic acid

Catalog No.
S14163659
CAS No.
M.F
C24H21NO6
M. Wt
419.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3...

Product Name

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoic acid

IUPAC Name

3-(3,4-dihydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C24H21NO6

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C24H21NO6/c26-21-10-9-14(12-22(21)27)11-20(23(28)29)25-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20,26-27H,11,13H2,(H,25,30)(H,28,29)

InChI Key

NIJSCWCPASSJPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)O)C(=O)O

The compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoic acid is a derivative of amino acids, specifically designed to incorporate a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is characterized by its complex structure, which includes a fluorenyl group, a methoxycarbonyl group, and a propanoic acid backbone with a hydroxylated phenyl substituent. The molecular formula is C23H26N2O5C_{23}H_{26}N_{2}O_{5} with a molecular weight of approximately 410.46 g/mol .

The chemical reactivity of this compound primarily revolves around the functional groups present:

  • Amine Group: The amino group can participate in nucleophilic substitution reactions.
  • Carboxylic Acid: The carboxylic acid moiety can undergo esterification and amidation.
  • Methoxy Group: This group can be involved in methylation reactions or hydrolysis under acidic or basic conditions.

These functional groups make the compound versatile for various synthetic pathways in organic chemistry.

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antioxidant Properties: The presence of hydroxyl groups in the phenyl ring suggests potential antioxidant activity.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation, likely due to their ability to interfere with cellular signaling pathways.
  • Neuroprotective Effects: Similar compounds have been studied for their neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoic acid typically involves several steps:

  • Protection of Amino Groups: The amino group is protected using the fluorenylmethoxycarbonyl group.
  • Formation of the Propanoic Acid Backbone: This may involve the reaction of an appropriate carboxylic acid with a suitable alcohol or amine.
  • Coupling Reaction: The protected amino acid is coupled with the propanoic acid derivative using standard peptide coupling reagents (e.g., EDC or DIC).
  • Deprotection: Finally, the Fmoc group is removed under mild acidic conditions to yield the final product.

Each step must be carefully controlled to ensure high yield and purity.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a building block for peptide synthesis and drug development.
  • Biotechnology: In the design of targeted therapies and bioconjugates.
  • Chemical Research: As a model compound for studying reaction mechanisms involving amino acids and derivatives.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Preliminary studies suggest:

  • Binding Affinity: It may interact with specific receptors or enzymes, influencing their activity.
  • Synergistic Effects: When combined with other therapeutic agents, it may enhance efficacy or reduce side effects.

Further pharmacological studies are needed to elucidate these interactions fully.

Several compounds share structural similarities with 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoic acid. Here are some notable examples:

Compound NameCAS NumberKey Features
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate82911-79-3Methyl ester variant; different phenolic substitution
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxycarbonyl)phenyl)propanoic acid210282-33-0Contains tert-butoxycarbonyl group; used in peptide synthesis
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2H-tetrazol-5-yl)propanoic acid954147-35-4Incorporates tetrazole; potential for unique biological activity

Uniqueness

The uniqueness of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoic acid lies in its specific combination of functional groups, particularly the dihydroxyphenyl moiety which may enhance its biological activity compared to similar compounds. This structural feature could provide distinctive properties in terms of solubility, reactivity, and interaction with biological targets.

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

419.13688739 g/mol

Monoisotopic Mass

419.13688739 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-10

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